![molecular formula C9H4BrClOS B1455859 4-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 93104-01-9](/img/structure/B1455859.png)
4-Bromo-1-benzothiophene-2-carbonyl chloride
Overview
Description
4-Bromo-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS . It has a molecular weight of 275.55 . The compound is a solid and should be stored under inert gas .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-benzothiophene-2-carbonyl chloride is 1S/C9H4BrClOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
4-Bromo-1-benzothiophene-2-carbonyl chloride is a solid with a melting point of 108 - 110 degrees Celsius . It should be stored under inert gas .Scientific Research Applications
Chemical Synthesis
“4-Bromo-1-benzothiophene-2-carbonyl chloride” is used in the synthesis of various organic compounds . It’s a key component in the production of other chemicals, contributing to the development of new substances with potential applications in different fields .
Pharmaceutical Research
Thiophene-based analogs, which include “4-Bromo-1-benzothiophene-2-carbonyl chloride”, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Compounds with a thiophene ring system, like “4-Bromo-1-benzothiophene-2-carbonyl chloride”, exhibit anti-inflammatory properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .
Anticancer Research
Thiophene derivatives, including “4-Bromo-1-benzothiophene-2-carbonyl chloride”, have shown anticancer properties . This makes them a subject of interest in the development of new cancer treatments .
Material Science
Thiophene-mediated molecules, including “4-Bromo-1-benzothiophene-2-carbonyl chloride”, have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes “4-Bromo-1-benzothiophene-2-carbonyl chloride” a potential candidate for use in this field .
Safety and Hazards
The compound is classified as harmful if swallowed and may cause respiratory irritation . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEBUAQFGDUWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)Cl)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716533 | |
Record name | 4-Bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-benzothiophene-2-carbonyl chloride | |
CAS RN |
93104-01-9 | |
Record name | 4-Bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.